Cas no 1261664-80-5 (2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine)

2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine is a synthetic compound with distinct structural features. It exhibits high stability and selectivity, making it suitable for various applications in organic synthesis. The presence of the perfluorophenyl group enhances its hydrophobicity, while the hydroxyl and fluoro groups provide versatile reactivity. This compound is particularly valuable for the development of novel pharmaceuticals and agrochemicals.
2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine structure
1261664-80-5 structure
商品名:2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine
CAS番号:1261664-80-5
MF:C11H3F6NO
メガワット:279.138043642044
CID:4921114

2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine
    • インチ: 1S/C11H3F6NO/c12-6-5(3-1-2-4(19)18-11(3)17)7(13)9(15)10(16)8(6)14/h1-2H,(H,18,19)
    • InChIKey: LUNFSDJGFAOZDS-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C(=C(C=1C1C=CC(NC=1F)=O)F)F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 435
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 29.1

2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024000759-500mg
2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine
1261664-80-5 97%
500mg
$931.00 2023-09-03
Alichem
A024000759-250mg
2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine
1261664-80-5 97%
250mg
$707.20 2023-09-03
Alichem
A024000759-1g
2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine
1261664-80-5 97%
1g
$1747.20 2023-09-03

2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine 関連文献

2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridineに関する追加情報

Professional Introduction to 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine (CAS No. 1261664-80-5)

2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine, with the CAS number 1261664-80-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a fluoro group, a hydroxyl group, and a perfluorophenyl moiety makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure consists of a pyridine core substituted with a fluoro atom at the 2-position, a hydroxyl group at the 6-position, and a perfluorophenyl group at the 3-position. This specific arrangement imparts distinct electronic and steric properties that can be exploited in medicinal chemistry. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacological properties of molecules. Similarly, the hydroxyl group can serve as a site for further functionalization, allowing for the creation of more complex derivatives.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases. 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine has emerged as a valuable building block in this context. Its unique structural motifs make it suitable for designing molecules with improved pharmacokinetic profiles and enhanced binding interactions with biological targets. For instance, studies have shown that pyridine derivatives can exhibit significant activity against enzymes and receptors involved in inflammatory and infectious diseases.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The perfluorophenyl group in 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine can be leveraged to design molecules that selectively inhibit specific kinases by improving binding affinity and reducing off-target effects. Recent research has demonstrated the efficacy of fluorinated pyridine derivatives in preclinical models, highlighting their promise as lead compounds for kinase inhibitor development.

Another area where this compound shows promise is in the treatment of neurological disorders. The ability of fluorinated compounds to cross the blood-brain barrier has made them attractive candidates for central nervous system (CNS) drug development. The structural features of 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine suggest that it could be used to create novel neuroactive agents targeting receptors and ion channels involved in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that derivatives of this compound exhibit potential neuroprotective effects, warranting further investigation.

The synthesis of 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the fluoro group typically requires specialized reagents and conditions to achieve regioselectivity. Similarly, the attachment of the perfluorophenyl moiety necessitates careful consideration of reaction pathways to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating its use in industrial applications.

In conclusion, 2-Fluoro-6-hydroxy-3-(perfluorophenyl)pyridine (CAS No. 1261664-80-5) is a versatile and promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for designing molecules with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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